molecular formula C18H19NOS B5809838 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine

1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine

Cat. No. B5809838
M. Wt: 297.4 g/mol
InChI Key: QQULTBOGDLMZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPTP belongs to the class of thioamide compounds and has been studied for its ability to interact with certain proteins in the human body. In

Mechanism of Action

The mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly the histone deacetylase enzyme. This inhibition can lead to changes in gene expression, which can affect various cellular processes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to interact with other proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. In animal studies, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, including its high purity and stability. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is also relatively easy to synthesize, making it accessible to researchers. However, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine and ensure that it is used in a safe and controlled manner.

Future Directions

There are several potential future directions for research on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. One area of interest is the development of new drugs based on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, particularly for the treatment of cancer. Researchers may also investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine as a tool for epigenetic research, as it has been shown to interact with the histone deacetylase enzyme. Additionally, further studies may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins in the human body and has been studied for its potential anticancer properties. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase yield and purity, making it suitable for use in scientific research. While 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, researchers must also be aware of its potential limitations and take precautions when handling the compound. Future research may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the development of new drugs and as a tool for epigenetic research.

Synthesis Methods

The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form 1-{[4-(benzyloxy)phenyl]carbonothioyl}thiosemicarbazide. This intermediate is then reacted with pyrrolidine to yield the final product, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c21-18(19-12-4-5-13-19)16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULTBOGDLMZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{[4-(Benzyloxy)phenyl]carbonothioyl}pyrrolidine

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